cCMP sodium salt

CAS No.: 54925-33-6

Cat. No.: VC3216592

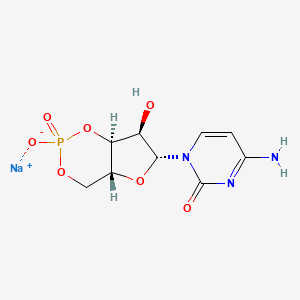

Molecular Formula: C9H11N3NaO7P

Molecular Weight: 327.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54925-33-6 |

|---|---|

| Molecular Formula | C9H11N3NaO7P |

| Molecular Weight | 327.16 g/mol |

| IUPAC Name | sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |

| Standard InChI | InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |

| Standard InChI Key | RZAHVNCNTLFRHJ-IAIGYFSYSA-M |

| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] |

| SMILES | C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] |

| Canonical SMILES | C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

Cytidine-3',5'-cyclic monophosphate sodium salt is formally identified through several systematic and common names. The compound is registered under CAS number 54925-33-6 . It is also known by alternative names including:

-

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d] dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one (IUPAC name)

The compound is additionally identified in chemical databases through its European Community (EC) Number 259-397-6 and its InChIKey RZAHVNCNTLFRHJ-IAIGYFSYSA-M .

Structural Characteristics

The molecular structure of cCMP sodium salt consists of a cytidine component linked to a cyclic phosphate group. The molecular formula is C9H11N3O7P·Na . The compound's structural configuration includes:

-

A cytosine base (4-aminopyrimidin-2-one) connected to a ribose sugar

-

A cyclic phosphate group connecting the 3' and 5' positions of the ribose

-

One sodium ion as the counter-ion to balance the negative charge on the phosphate group

The compound has a distinct 2D and 3D structural conformation that is essential for its biological recognition and function. The cyclic nature of the phosphate connection creates a rigid structure that influences its interactions with cellular receptors and enzymes .

Physical and Chemical Properties

cCMP sodium salt possesses several key physical and chemical properties that are important for its biological activity and laboratory applications. These properties are summarized in Table 1 below:

These properties determine how the compound behaves in solution, its stability under various conditions, and its spectroscopic characteristics, which are essential for detection and quantification in research settings .

Biological Significance

Role as a Second Messenger

cCMP has been identified in multiple biological systems, although its role as a second messenger has historically remained unclear compared to better-characterized cyclic nucleotides like cyclic adenosine monophosphate (cyclic AMP) . Recent research, particularly a study by Tal et al. (2021), has begun to clarify its function, revealing that cCMP and the related cyclic uridine monophosphate (cUMP) act as nucleotide second messengers synthesized by specific bacterial pyrimidine cyclases .

Second messengers are intracellular signaling molecules that transmit and amplify signals from receptors on the cell surface to target molecules inside the cell. The identification of cCMP as a potential second messenger expands our understanding of cellular signaling pathways beyond the canonical messengers like cyclic AMP and cyclic guanosine monophosphate (cyclic GMP) .

Function in Cellular Processes

Research by Alexander Bloch from the Roswell Park Memorial Institute has demonstrated that cCMP is present in relatively large amounts (nanomoles) in mammalian liver and L1210 cells, and its concentration increases in regenerating liver tissue . This suggests a potential role in cellular proliferation and tissue regeneration.

Bloch's investigations revealed that the addition of cCMP to L1210 cells, which had been previously synchronized by cooling to 4°C, produced a burst of mitotic activity . This observation led to the association of cCMP with the mitotic phase of the cell cycle. Furthermore, Bloch showed that the addition of cyclic CMP reversed the inhibition of growth produced by cyclic AMP in L1210 cultures, indicating a possible antagonistic relationship between these two cyclic nucleotides in regulating cell proliferation .

The presence of cyclic CMP radioimmunoreactive material (CRIRM) has been demonstrated in various biological tissues and fluids, with marked changes occurring at certain times after partial hepatectomy during liver regeneration . This further supports the involvement of cCMP in cellular growth and differentiation processes.

Bacterial Immunity Applications

One of the most significant recent discoveries regarding cCMP is its role in bacterial immunity against bacteriophages. According to Tal et al. (2021), cCMP functions as a nucleotide second messenger synthesized by specific bacterial pyrimidine cyclases that contributes to bacterial defense mechanisms against phage infection .

This finding opens new avenues for understanding bacterial-phage interactions and potentially developing novel strategies to combat bacterial infections or enhance bacterial resistance to phages in beneficial bacterial strains.

Research Developments and Methodology

Historical Research Milestones

The investigation of cCMP has evolved significantly over the decades. Alexander Bloch, considered the founder of this area of research, began his work in the early 1970s at the Roswell Park Memorial Institute . His pioneering efforts included:

-

Demonstrating that cCMP is present in mammalian liver and L1210 cells

-

Characterizing cCMP through multiple analytical methods including thin layer chromatography (TLC), electrophoretic mobility, UV spectra, and mass spectral analysis

-

Establishing connections between cCMP and mitotic activity in cell cultures

These foundational studies laid the groundwork for subsequent research into the biological significance of cCMP.

Detection and Analytical Methods

Several analytical methods have been developed to detect and quantify cCMP in biological samples. Radioimmunoassays for cCMP were developed almost simultaneously during 1978-79 by different research groups (Cailla et al., 1978; Murphy and Stone, 1979) and again more recently (Wikberg and Wingren, 1981) .

The development of these radioimmunoassays involved:

-

Creation of antibodies against cCMP by conjugating it to a carrier protein

-

Development of a radioactive tracer by attaching an iodinated methyl tyrosine moiety to succinylated cCMP

-

Establishment of competitive binding assays where unlabeled cCMP from samples competes with the radioactive tracer for binding to the antibody

Current Research Trends

Current research on cCMP focuses on elucidating its precise biological functions and the enzymes involved in its synthesis and degradation. The 2021 study by Tal et al. represents a significant advancement in understanding cCMP's role in bacterial immunity .

Additional research avenues include:

-

Investigating the specific bacterial pyrimidine cyclases responsible for cCMP synthesis

-

Exploring the interaction between cCMP and cellular receptors or effector proteins

-

Examining the potential cross-talk between cCMP and other cyclic nucleotide signaling pathways

-

Developing more sensitive and specific analytical methods for detecting cCMP in complex biological samples

This ongoing research continues to expand our understanding of this intriguing cyclic nucleotide and its biological significance.

Applications in Scientific Research

Laboratory Applications

cCMP sodium salt serves as an important tool in various biochemical and molecular biology research applications. It is used in:

-

Investigating cyclic nucleotide signaling pathways and their regulation

-

Exploring potential antagonistic relationships between different cyclic nucleotides

The compound's well-defined chemical properties make it suitable for use in controlled laboratory experiments designed to elucidate these biological processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume